Candocuronium iodide

Description

Historical Evolution of Neuromuscular Blockade Research

The history of neuromuscular blockade begins with "ourari," a plant-based concoction used for hunting by native populations in South America, later known as curare. mhmedical.com In the 18th century, samples of crude curare were brought from South America, and in 1846, French physiologist Claude Bernard demonstrated that its site of action was the neuromuscular junction, where the nerve impulse reaches the muscle. nih.govresearchgate.netaneskey.com

The first successful use of curare in surgery was reported in 1912, but its widespread application awaited further refinements in anesthesia. mhmedical.com A pivotal moment came in 1942 when Harold Griffith and Enid Johnson demonstrated the safe and effective use of a purified curare extract (Intocostrin) in anesthesia. mdpi.com This spurred research into synthetic NMBAs. In 1947, Daniel Bovet synthesized gallamine (B1195388), the first synthetic NMBA used clinically. nih.gov The depolarizing agent succinylcholine (B1214915) was first synthesized in 1906, but its muscle-relaxant properties were not recognized until 1949. mhmedical.com Subsequent research focused on creating agents with improved characteristics, leading to the development of aminosteroid (B1218566) compounds like pancuronium (B99182) in 1964 and later, vecuronium (B1682833) and rocuronium (B1662866). mhmedical.comaneskey.com

It was within this context of seeking improved neuromuscular blockers that Candocuronium (B10859106) iodide (initially named chandonium iodide or HS-310) was developed. The research, led by Harkishan Singh at Panjab University, aimed to create a non-depolarizing agent that could serve as a better alternative to the widely used depolarizing drug, succinylcholine. wikipedia.orgwikipedia.org

Pharmacological Classification of Neuromuscular Blocking Agents

NMBAs are broadly classified into two main groups based on their mechanism of action at the nicotinic acetylcholine (B1216132) receptor (nAChR) on the motor endplate: depolarizing and non-depolarizing agents. wikipedia.orgoup.com

Depolarizing neuromuscular blocking agents act as agonists at acetylcholine receptors, mimicking the action of acetylcholine (ACh). mhmedical.comnih.gov The only such agent in clinical use is succinylcholine (also known as suxamethonium). oup.com Structurally, succinylcholine consists of two joined acetylcholine molecules. mhmedical.comopenanesthesia.org

Upon binding to the nAChR, these agents cause the ion channel to open, leading to depolarization of the motor endplate. nih.govopenanesthesia.org However, unlike acetylcholine, which is rapidly broken down by acetylcholinesterase, depolarizing agents are more resistant to degradation and persist at the neuromuscular junction. wikipedia.orgnih.gov This prolonged depolarization leads to a brief period of muscle fasciculations, followed by a state where the muscle fiber becomes resistant to further stimulation by ACh, resulting in muscle paralysis. wikipedia.orgnih.gov

The majority of clinically used NMBAs are non-depolarizing agents. wikipedia.org These drugs function as competitive antagonists at the postsynaptic nicotinic receptors. mhmedical.comoup.com They bind to the α-subunits of the receptor, thereby physically blocking acetylcholine from binding and preventing depolarization of the motor endplate. oup.comopenanesthesia.org This binding is dynamic, with molecules repeatedly associating and dissociating from the receptors. oup.comopenanesthesia.org By preventing the endplate potential from reaching the threshold required to generate a muscle action potential, these agents cause muscle paralysis without initial fasciculations. openanesthesia.org

Candocuronium iodide is a non-depolarizing agent that acts as a competitive antagonist of the nicotinic acetylcholine receptor. wikipedia.orgwikiwand.com By blocking these receptors, it prevents acetylcholine from triggering muscle contraction, leading to muscle relaxation. wikipedia.orgpatsnap.com

Structurally, many non-depolarizing agents are classified based on the number of quaternary ammonium (B1175870) groups they possess, which are crucial for binding to the receptor. oup.com

Bisquaternary compounds contain two positively charged quaternary ammonium groups within their molecular structure. oup.com This structural feature is often associated with higher potency compared to their monoquaternary counterparts. oup.comderangedphysiology.com The design of this compound places it in the series of bis-quaternary azasteroids. wikipedia.org Its development was inspired by the principle of using a rigid steroid skeleton to hold two quaternary ammonium groups at a specific distance to optimize interaction with the receptor. wikipedia.org Other examples of bisquaternary NMBAs include pancuronium and atracurium (B1203153). oup.com

Monoquaternary compounds possess only one permanent quaternary ammonium cation, although they may have a second tertiary amine group. oup.com Examples of monoquaternary agents include rocuronium, vecuronium, and the historical agent tubocurarine (B1210278). oup.comwikipedia.org While often less potent than bisquaternary agents, this is not a universal rule, as vecuronium is a potent monoquaternary drug. derangedphysiology.com

Non-depolarizing Agents: Competitive Antagonism Principles

Structural Diversity within Neuromuscular Blocking Agents

Beyond the number of quaternary groups, non-depolarizing NMBAs are also classified based on their underlying chemical structure. The two primary families are the aminosteroids and the benzylisoquinoliniums. openanesthesia.orgnih.gov

Aminosteroid Compounds : These agents are built upon a rigid steroid nucleus. This group includes pancuronium, vecuronium, rocuronium, and notably, this compound. wikipedia.orgnih.gov Research that led to this compound involved modifications of the androstane (B1237026) nucleus. wikipedia.org

Benzylisoquinolinium Compounds : This class of drugs is derived from isoquinoline. Examples include atracurium, cisatracurium (B1209417), and mivacurium (B34715). nih.gov The prototypical, naturally occurring agent, tubocurarine, is also a benzylisoquinoline derivative. wikipedia.org

The development of this compound was part of a research program that first produced another bis-quaternary agent, HS-342. wikipedia.orgwikiwand.com Subsequent chemical modifications of HS-342 led to the synthesis of Candocuronium (HS-310), which was selected for further evaluation. wikipedia.orgwikiwand.com Clinical studies in India confirmed it had a rapid onset and a short duration of action. wikipedia.orgeosmedchem.com However, its development was ultimately halted due to cardiovascular side effects, particularly tachycardia, which were found to be similar in severity to those of pancuronium. wikipedia.orgeosmedchem.commedkoo.com

Data Tables

Table 1: Comparison of Neuromuscular Blocking Agent Classes

| Feature | Depolarizing Agents | Non-depolarizing Agents |

|---|---|---|

| Mechanism of Action | Nicotinic Acetylcholine Receptor (nAChR) Agonist mhmedical.comnih.gov | Competitive nAChR Antagonist mhmedical.comoup.com |

| Effect at Motor Endplate | Sustained Depolarization wikipedia.orgopenanesthesia.org | Prevents Depolarization openanesthesia.org |

| Initial Muscle Response | Fasciculations nih.gov | No Fasciculations (Flaccid Paralysis) openanesthesia.org |

| Prototypical Agent | Succinylcholine oup.com | Tubocurarine |

| Example Compounds | Succinylcholine oup.com | this compound, Pancuronium, Rocuronium, Atracurium wikipedia.orgoup.com |

Table 2: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C26H46I2N2 | wikipedia.orgmedkoo.com |

| Molar Mass | 640.477 g·mol−1 | wikipedia.org |

| CAS Number | 54278-85-2 | wikipedia.orgmedkoo.com |

| Synonyms | Chandonium iodide, HS-310 | wikipedia.orgmedkoo.com |

| Chemical Classification | Aminosteroid, Bisquaternary Ammonium Compound | wikipedia.orgnih.gov |

| IUPAC Name | (4aS,4bR,8S,10aR,10bS,12aS)-1,1,10a,12a-tetramethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium diiodide | wikipedia.org |

Table 3: Classification of Selected Neuromuscular Blocking Agents

| Compound Name | Chemical Family | Quaternary Structure |

|---|---|---|

| This compound | Aminosteroid | Bisquaternary wikipedia.org |

| Pancuronium | Aminosteroid | Bisquaternary oup.com |

| Rocuronium | Aminosteroid | Monoquaternary oup.comderangedphysiology.com |

| Vecuronium | Aminosteroid | Monoquaternary oup.comderangedphysiology.com |

| Atracurium | Benzylisoquinolinium | Bisquaternary oup.com |

| Cisatracurium | Benzylisoquinolinium | Bisquaternary derangedphysiology.com |

| Tubocurarine | Benzylisoquinolinium | Monoquaternary oup.comwikipedia.org |

| Succinylcholine | Dicholine Ester | Bisquaternary mhmedical.comopenanesthesia.org |

Benzylisoquinolinium Derivatives

The benzylisoquinolinium compounds are a class of non-depolarizing neuromuscular blockers. nih.gov Members of this class, such as atracurium and cisatracurium, are known for a metabolism process that is not dependent on liver or kidney function, which can be advantageous in patients with hepatic or renal impairment. nih.gov Some compounds in this category can trigger the release of histamine (B1213489), which may lead to side effects like hypotension, tachycardia, and bronchospasm. nih.gov

Steroidal Derivatives: An Overview

Steroidal neuromuscular blocking agents are characterized by a rigid steroid nucleus that acts as a spacer for two quaternary ammonium groups. wikipedia.org This structural design is inspired by the structure of acetylcholine. wikipedia.org This class includes well-known drugs such as pancuronium, vecuronium, and rocuronium. nih.gov this compound, the subject of this article, is also a member of this group. amanote.com These agents function as competitive antagonists, binding to the nicotinic acetylcholine receptors at the motor endplate and preventing acetylcholine from depolarizing the muscle fiber, thus leading to muscle relaxation. nih.gov The cardiovascular effects of steroidal agents can vary; for instance, some may exhibit a vagolytic (atropine-like) effect that can lead to an increase in heart rate. wikipedia.org

Structure

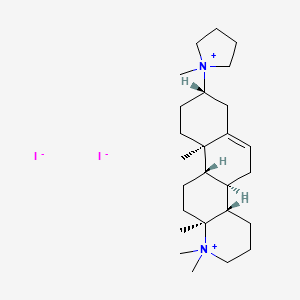

3D Structure of Parent

Properties

CAS No. |

54278-85-2 |

|---|---|

Molecular Formula |

C26H46I2N2 |

Molecular Weight |

640.5 g/mol |

IUPAC Name |

(4aS,4bR,8S,10aR,10bS,12aS)-1,1,10a,12a-tetramethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium;diiodide |

InChI |

InChI=1S/C26H46N2.2HI/c1-25-14-12-21(28(5)17-6-7-18-28)19-20(25)10-11-22-23(25)13-15-26(2)24(22)9-8-16-27(26,3)4;;/h10,21-24H,6-9,11-19H2,1-5H3;2*1H/q+2;;/p-2/t21-,22+,23-,24-,25-,26-;;/m0../s1 |

InChI Key |

GGAGIPMNQXAXNH-XDMKMBKMSA-L |

SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CCC[N+]4(C)C)C)[N+]5(CCCC5)C.[I-].[I-] |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC[N+]4(C)C)C)[N+]5(CCCC5)C.[I-].[I-] |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CCC[N+]4(C)C)C)[N+]5(CCCC5)C.[I-].[I-] |

Synonyms |

chandonium iodide HS 310 |

Origin of Product |

United States |

Historical Trajectories in the Academic Development of Candocuronium Iodide

Genesis of the Research Program at Panjab University, Chandigarh

The journey of Candocuronium (B10859106) iodide began in the laboratories of the Department of Pharmaceutical Sciences at Panjab University in Chandigarh, India. The research program was spearheaded by the distinguished pharmaceutical chemist, Professor Harkishan Singh. patsnap.comspringer.com The primary goal of this research initiative was to design and synthesize a novel non-depolarizing neuromuscular blocker. wikipedia.org The impetus for this work was the desire to find a suitable replacement for suxamethonium (succinylcholine), a widely used depolarizing agent known for its rapid onset but also for several undesirable side effects. wikipedia.org

Professor Singh's research group embarked on a systematic exploration of synthetic azasteroids, believing that the rigid steroid nucleus could serve as an effective scaffold for positioning two quaternary ammonium (B1175870) groups at a specific distance to achieve neuromuscular blockade. wikipedia.org This approach was inspired by the structure of the naturally occurring alkaloid malouetine. wikipedia.org

Initial Discovery and Nomenclature: Chandonium Iodide (HS-310)

The synthetic efforts at Panjab University led to the creation of a promising new chemical entity, initially designated with the code HS-310. patsnap.comwikipedia.org This compound was subsequently named Chandonium iodide. patsnap.comwikipedia.org The name "Chandonium" was a nod to Chandigarh, the city where the foundational research was conducted. The "iodide" in its name refers to the counter-ion for the quaternary ammonium functions within the molecule.

The research program that yielded HS-310 had earlier produced other analogues. For instance, HS-342 was a bis-quaternary agent that, while potent, was not pursued for further clinical evaluation. wikiwand.com Another derivative, HS-347, was also precluded from clinical trials due to significant ganglion-blocking activity, which could lead to unwanted autonomic side effects. wikiwand.com HS-310, however, showed a more promising initial profile.

Collaborative Research Initiatives in Early Development

The development of Chandonium iodide was not confined to a single institution. Its progression from a synthesized compound to a potential therapeutic agent was made possible through key collaborations with other academic and research organizations.

A crucial academic collaboration was established with the University of Strathclyde in the United Kingdom for the pharmacological evaluation of the newly synthesized compounds. patsnap.com Researchers at Strathclyde conducted in-depth studies on the neuromuscular and autonomic effects of Chandonium iodide. nih.govresearchgate.net Their investigations in animal models, such as anesthetized cats and isolated muscle preparations, were instrumental in characterizing the drug's pharmacological profile. nih.govresearchgate.net These studies revealed that Chandonium iodide (HS-310) exhibited a potent, competitive, non-depolarizing neuromuscular blocking action with a rapid onset and short duration. nih.govresearchgate.net

The pharmacological data generated at the University of Strathclyde provided the essential evidence of the compound's potential as a clinically useful muscle relaxant, justifying further preclinical development.

Following the promising pharmacological results, the preclinical assessment of Chandonium iodide was undertaken by the Central Drug Research Institute (CDRI) in Lucknow, India. patsnap.comspringer.com The CDRI, a premier biomedical research center in the country, was responsible for conducting comprehensive toxicity studies to evaluate the safety profile of the compound. patsnap.com These preclinical toxicology assessments reportedly did not reveal any major adverse effects, paving the way for human trials. patsnap.com

The CDRI also played a pivotal role in the clinical evaluation of Chandonium iodide. patsnap.com The institute facilitated and conducted the clinical studies to assess the efficacy and safety of the drug in patients. patsnap.comnih.gov The culmination of this collaborative effort was the approval of the drug, later assigned the International Nonproprietary Name (INN) Candocuronium iodide by the World Health Organization, for clinical use in India. patsnap.com

Contextualizing this compound within the Landscape of Aminosteroid (B1218566) Research

This compound belongs to the class of aminosteroid neuromuscular blocking agents. wikipedia.org This class of drugs is characterized by a steroid nucleus that acts as a spacer for quaternary ammonium groups, which are essential for their interaction with the nicotinic acetylcholine (B1216132) receptor at the neuromuscular junction. patsnap.com

The development of aminosteroids was a significant advancement in neuromuscular pharmacology. The first clinically successful aminosteroid was pancuronium (B99182), which set the stage for the development of other agents in this class. oup.com this compound was developed in this broader context of seeking to refine the properties of neuromuscular blockers. The research aimed to create a non-depolarizing agent with a rapid onset and short duration of action, mimicking the desirable temporal characteristics of succinylcholine (B1214915) without its depolarizing mechanism and associated side effects. wikipedia.org

While this compound showed promise with its rapid onset and short duration, its development was eventually halted due to cardiovascular side effects, particularly tachycardia (an increased heart rate). wikipedia.org Some studies suggested that the severity of these effects was comparable to that of pancuronium bromide. wikipedia.org This highlights the ongoing challenge in aminosteroid research to separate potent neuromuscular blocking activity from effects on the autonomic nervous system, particularly vagolytic (vagally mediated heart rate increasing) effects.

The research that led to this compound also spurred the development of other analogues, such as dihydrochandonium (B1198197) (HS-626), in an attempt to improve the pharmacological profile and reduce side effects. wikipedia.orgwikiwand.com Although these subsequent compounds did not advance to human trials, the systematic research effort significantly contributed to the body of knowledge on the structure-activity relationships of aminosteroid neuromuscular blocking agents. wikipedia.orgwikiwand.com

Detailed Research Findings

| Parameter | Finding | Source |

|---|---|---|

| Mechanism of Action | Competitive antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. | wikipedia.org |

| Neuromuscular Blocking Action | Potent, competitive, non-depolarizing. | nih.govresearchgate.net |

| Onset of Action | Rapid. | nih.govresearchgate.net |

| Duration of Action | Short. | nih.govresearchgate.net |

| Autonomic Effects | Selective atropine-like (vagolytic) action at the cardiac vagus neuro-effector junction; little to no ganglion blocking activity. | nih.govresearchgate.net |

| Effect on Airways | Unlike tubocurarine (B1210278), it was without effect on the airways system in anesthetized cat models. | nih.gov |

| Anticholinesterase Action | Possessed weak anticholinesterase activity. | nih.gov |

| Compound | Key Research Finding | Developmental Outcome | Source |

|---|---|---|---|

| HS-342 | Equipotent with tubocurarine with one-third its duration of action. | Deemed unsuitable for further clinical evaluation. | wikiwand.com |

| HS-347 | Equipotent with tubocurarine but exhibited considerable ganglion-blocking activity. | Precluded from clinical trials due to potential autonomic side effects. | wikiwand.com |

| This compound (HS-310) | Rapid onset, short duration, non-depolarizing neuromuscular blocker. | Advanced to clinical trials but development was halted due to cardiovascular side effects (tachycardia). | wikipedia.orgnih.gov |

| Dihydrochandonium (HS-626) | Slightly improved neuromuscular blocking profile with no vagolytic effects. | Benefit not considered significant enough to advance to human trials. | wikipedia.orgwikiwand.com |

Synthetic Methodologies and Chemical Architecture of Candocuronium Iodide and Analogues

Elucidation of Core Synthetic Pathways

The synthesis of candocuronium (B10859106) iodide is a multi-step process that begins with the construction of a complex azasteroid core, followed by the introduction of quaternary ammonium (B1175870) groups, which are crucial for its biological activity.

Synthesis of the Azasteroid Nucleus

The fundamental framework of candocuronium iodide is a 17a-aza-D-homo-5α-androstane nucleus. The synthesis of this azasteroid core typically commences from a readily available steroid precursor, dehydroepiandrosterone acetate. A key transformation in the construction of the D-ring lactam is the Beckmann rearrangement of an oxime derived from the 17-keto group.

A representative synthetic pathway can be outlined as follows:

Protection and Oximation: The 3β-hydroxyl group of dehydroepiandrosterone acetate is first protected, often as an acetate ester. The 17-keto group is then converted to an oxime using hydroxylamine hydrochloride.

Beckmann Rearrangement: The oxime is subjected to Beckmann rearrangement, typically using a reagent such as p-toluenesulfonyl chloride in pyridine, to yield a D-ring lactam, specifically a 17a-aza-D-homoandrostan-17-one derivative.

Reduction of the Lactam: The lactam is then reduced to the corresponding cyclic amine, 17a-aza-D-homo-5α-androstane, using a powerful reducing agent like lithium aluminum hydride.

Modifications of Ring A: Subsequent steps involve modifications to Ring A to introduce the second nitrogen atom. This often involves oximation of the 3-keto group, followed by a reduction to introduce a 3-amino group.

This sequence of reactions establishes the core azasteroid skeleton upon which further modifications are made to arrive at the final this compound structure.

Introduction of Quaternary Ammonium Moieties

The presence of two quaternary ammonium groups is a defining structural feature of this compound, contributing to its high affinity for the nicotinic acetylcholine (B1216132) receptor. These positively charged centers mimic the quaternary ammonium group of acetylcholine, allowing the molecule to bind to the receptor's active site.

The introduction of these moieties is typically achieved in the final stages of the synthesis through a process called quaternization. This involves the reaction of the tertiary amino groups, introduced into the steroid nucleus, with an alkylating agent. In the case of this compound, methyl iodide is commonly used as the quaternizing agent.

The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion. This results in the formation of a quaternary ammonium iodide salt. The quaternization is carried out on both the nitrogen atom in the A-ring and the nitrogen atom in the expanded D-ring, resulting in the bis-quaternary structure of this compound.

Derivatization Strategies for Structural Modification

The pharmacological properties of this compound, including its potency, onset of action, and duration of action, can be fine-tuned by making structural modifications to the androstane (B1237026) nucleus. Researchers have explored various derivatization strategies, focusing primarily on the 3-position, the 16-position, and the incorporation of acetylcholine-like fragments in Ring A.

Modifications at the 3-Position of the Androstane Nucleus

The substituent at the 3-position of the androstane nucleus plays a significant role in influencing the neuromuscular blocking activity of candocuronium analogues. Modifications at this position can affect the molecule's binding affinity to the nAChR and its pharmacokinetic properties.

| Analogue | Modification at 3-Position | Reported Activity |

| Analogue 1 | 3α-hydroxyl | Reduced potency compared to candocuronium. |

| Analogue 2 | 3-keto | Significantly lower potency. |

| Analogue 3 | 3β-acetoxy | Potency comparable to or slightly less than candocuronium. |

These findings suggest that the nature and stereochemistry of the substituent at the 3-position are critical for optimal neuromuscular blocking activity.

Modifications at the 16-Position of the Androstane Nucleus

The 16-position of the androstane nucleus is another key site for structural modification. Alterations in this region can impact the distance between the two quaternary ammonium groups, which is a crucial determinant of neuromuscular blocking potency.

| Analogue | Modification at 16-Position | Reported Activity |

| Analogue 4 | 16β-N-pyrrolidinyl | Potent neuromuscular blocking activity. |

| Analogue 5 | 16β-N-piperidino | High neuromuscular blocking potency. |

| Analogue 6 | 16α-substituent | Generally less potent than the 16β-isomers. |

The data indicates that a bulky substituent at the 16β-position is generally favorable for potent neuromuscular blocking activity.

Exploration of Acetylcholine-like Fragments in Ring-A

A key design principle in the development of aminosteroidal neuromuscular blocking agents is the incorporation of fragments that mimic the structure of acetylcholine. In candocuronium and its analogues, the A-ring, with its quaternary ammonium group, often incorporates features resembling the choline (B1196258) moiety of acetylcholine.

Isolation and Characterization of Synthetic Intermediates

The multi-step synthesis of this compound and its analogues necessitates the careful isolation and rigorous characterization of several key intermediate compounds. The purification of these intermediates is crucial for ensuring the stereochemical integrity and high purity of the final active pharmaceutical ingredient. The primary methods employed for isolation are crystallization and column chromatography, while characterization relies on a combination of spectroscopic techniques and physical constant measurements.

The synthetic pathway to this compound (formerly known as chandonium iodide) originates from the steroid precursor, 3β-acetoxy-17a-aza-D-homoandrost-5-en-17-one. This starting material undergoes a series of transformations, including reduction, N-methylation, and substitution, to yield the target bisquaternary ammonium steroid. Each step of this sequence produces a distinct intermediate that must be purified and its structure confirmed before proceeding to the subsequent reaction.

One of the pivotal intermediates in this synthesis is 17a-methyl-17a-aza-D-homoandrost-5-ene-3β,17β-diol . This compound is typically isolated from the reaction mixture by crystallization from a suitable solvent system, such as acetone-hexane. The purity of the crystalline product is ascertained by its sharp melting point. Spectroscopic analysis is then employed for structural confirmation. The infrared (IR) spectrum of this intermediate is characterized by the absence of a carbonyl stretching frequency and the presence of a broad absorption band in the region of 3400-3200 cm⁻¹, which is indicative of the hydroxyl groups.

Another significant intermediate is 17a-methyl-3β-pyrrolidino-17a-aza-D-homo-5-androstene . This tertiary amine is formed by the reaction of the corresponding 3β-tosyloxy or 3β-mesyloxy derivative with pyrrolidine. The isolation of this intermediate is generally achieved through column chromatography on silica gel, eluting with a gradient of methanol in chloroform. The structure of this compound is confirmed by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, which shows characteristic signals for the pyrrolidine ring protons and the disappearance of the signal corresponding to the leaving group at the 3-position.

The characterization data for these and other key synthetic intermediates are summarized in the tables below. These data are compiled from the seminal work on the synthesis of this compound and its analogues.

| Intermediate Compound | Molecular Formula | Melting Point (°C) | Key IR Absorptions (cm⁻¹) |

| 3β-Hydroxy-17a-aza-D-homoandrost-5-en-17-one | C₁₉H₂₉NO₂ | 290-292 | 3280 (N-H), 1660 (C=C), 1600 (amide C=O) |

| 17a-Aza-D-homoandrost-5-ene-3β,17β-diol | C₁₉H₃₁NO₂ | 198-200 | 3400-3200 (O-H, N-H) |

| 17a-Methyl-17a-aza-D-homoandrost-5-ene-3β,17β-diol | C₂₀H₃₃NO₂ | 180-182 | 3400-3200 (O-H) |

| 3β-Pyrrolidino-17a-aza-D-homo-5-androstene | C₂₃H₃₈N₂ | 165-167 | No characteristic absorptions |

| 17a-Methyl-3β-pyrrolidino-17a-aza-D-homo-5-androstene | C₂₄H₄₀N₂ | 138-140 | No characteristic absorptions |

| Intermediate Compound | ¹H NMR Chemical Shifts (δ, ppm) | Key Mass Spectrometry Fragments (m/z) |

| 3β-Hydroxy-17a-aza-D-homoandrost-5-en-17-one | 0.85 (s, 3H, 18-CH₃), 1.02 (s, 3H, 19-CH₃), 3.50 (m, 1H, 3α-H), 5.35 (m, 1H, 6-H) | 303 (M⁺), 288, 232 |

| 17a-Aza-D-homoandrost-5-ene-3β,17β-diol | 0.78 (s, 3H, 18-CH₃), 1.00 (s, 3H, 19-CH₃), 3.50 (m, 1H, 3α-H), 5.32 (m, 1H, 6-H) | 305 (M⁺), 290, 272 |

| 17a-Methyl-17a-aza-D-homoandrost-5-ene-3β,17β-diol | 0.80 (s, 3H, 18-CH₃), 1.01 (s, 3H, 19-CH₃), 2.20 (s, 3H, 17a-CH₃), 3.51 (m, 1H, 3α-H), 5.34 (m, 1H, 6-H) | 319 (M⁺), 304, 286 |

| 3β-Pyrrolidino-17a-aza-D-homo-5-androstene | 0.82 (s, 3H, 18-CH₃), 1.03 (s, 3H, 19-CH₃), 2.50-2.70 (m, 4H, pyrrolidine CH₂), 5.30 (m, 1H, 6-H) | 354 (M⁺), 284, 70 |

| 17a-Methyl-3β-pyrrolidino-17a-aza-D-homo-5-androstene | 0.75 (s, 3H, 18-CH₃), 1.00 (s, 3H, 19-CH₃), 2.18 (s, 3H, 17a-CH₃), 2.50-2.70 (m, 4H, pyrrolidine CH₂), 5.33 (m, 1H, 6-H) | 368 (M⁺), 298, 70 |

The meticulous isolation of these intermediates, followed by their thorough characterization, ensures that the subsequent quaternization step proceeds with high-purity material, ultimately leading to the formation of this compound with the desired pharmacological profile.

Molecular Recognition and Pharmacological Action at Nicotinic Acetylcholine Receptors

Competitive Antagonism at the Neuromuscular Junction

At the neuromuscular junction, Candocuronium (B10859106) iodide functions as a competitive antagonist. This mechanism involves binding to the acetylcholine (B1216132) binding sites on the postsynaptic nAChRs, thereby preventing the endogenous neurotransmitter, acetylcholine, from binding and initiating muscle contraction patsnap.comderangedphysiology.comen-academic.com.

The molecular structure of Candocuronium iodide, an azasteroid derivative, is designed to interact with the nicotinic acetylcholine receptor wikipedia.org. The steroid skeleton provides a rigid framework that positions the two quaternary ammonium (B1175870) centers at an optimal distance for binding to the receptor's agonist binding sites wikipedia.org. This structural arrangement is hypothesized to allow this compound to occupy the receptor's active sites, mimicking the initial interaction of acetylcholine but without triggering the receptor's conformational change necessary for ion channel opening plos.orgnih.gov. The precise molecular interactions, such as electrostatic attractions between the positively charged quaternary ammonium groups and anionic sites within the receptor's binding pocket, are key to its antagonistic action en-academic.com.

As a competitive antagonist, this compound directly competes with acetylcholine for binding to the nAChR patsnap.comen-academic.com. When this compound occupies the binding sites, it sterically hinders acetylcholine from binding. This competition effectively reduces the number of available receptor sites for acetylcholine, thereby diminishing the likelihood of receptor activation and subsequent muscle depolarization derangedphysiology.comen-academic.com. The binding dynamics are characterized by a reversible interaction, meaning this compound can bind and dissociate from the receptor, allowing for potential recovery of neuromuscular function. However, its presence at sufficient concentrations leads to a sustained blockade of acetylcholine's action en-academic.com.

Receptor Subtype Selectivity Investigations

Research indicates that this compound exhibits a degree of selectivity for specific subtypes of acetylcholine receptors.

This compound is described as a preferential competitive antagonist of nicotinic acetylcholine receptors wikipedia.org. Studies have shown that it selectively antagonizes the nicotinic subtype of acetylcholine receptors acs.org. This preferential action means that its primary target and effect are mediated through nAChRs, particularly those located at the neuromuscular junction, which are crucial for skeletal muscle control wikipedia.orgpatsnap.com.

While this compound's primary action is at nicotinic receptors, its interactions with muscarinic acetylcholine receptors (mAChRs) are less pronounced. It is noted to have "little or no ganglion blocking activity" wikipedia.orgnih.gov. Ganglionic transmission is often modulated by muscarinic receptors. Furthermore, it exhibits a "selective atropine-like action at the cardiac vagus neuro-effector junction" nih.gov. This suggests a degree of interaction with muscarinic pathways, specifically affecting the vagus nerve's influence on heart rate, but this action is described as selective and not a broad muscarinic blockade. In contrast to compounds with significant muscarinic effects, this compound's profile emphasizes its targeted action on nicotinic receptors, particularly at the neuromuscular junction nih.gov. Direct in vitro comparative studies detailing its specific binding affinities or inhibitory constants for muscarinic receptor subtypes are not extensively detailed in the provided search results, but its classification and described effects highlight its primary affinity for nicotinic receptors.

Ionotropic Receptor Modulation Mechanisms

Nicotinic acetylcholine receptors are classified as ionotropic receptors because they function as ligand-gated ion channels. Upon binding of acetylcholine, these receptors undergo a conformational change that opens an intrinsic ion channel, allowing the passage of ions (primarily sodium and potassium) across the cell membrane, leading to depolarization and muscle excitation mdpi.com. This compound modulates this ionotropic function by acting as a competitive antagonist. By binding to the orthosteric site of the nAChR, it prevents acetylcholine from binding and initiating the channel-opening process. Consequently, the flow of ions through the channel is inhibited, thereby blocking the signal transduction that leads to muscle contraction patsnap.comen-academic.com. This mechanism effectively "locks" the receptor in a non-conducting state, preventing the normal ionotropic response triggered by acetylcholine.

Data Table: Pharmacological Profile of this compound

| Property | Description | Reference(s) |

| Mechanism of Action | Competitive antagonist at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. | wikipedia.orgpatsnap.comderangedphysiology.comen-academic.com |

| Potency | Greater potency than pancuronium (B99182) bromide. Equipotent with tubocurarine (B1210278). | wikipedia.org |

| Onset of Action | Rapid. | wikipedia.orgnih.gov |

| Duration of Action | Short. Approximately one-third the duration of action of tubocurarine. | wikipedia.orgnih.gov |

| Selectivity | Preferential antagonism of nicotinic acetylcholine receptors. Little to no ganglion-blocking activity. | wikipedia.orgacs.orgnih.gov |

| Muscarinic Effects | Selective atropine-like action at the cardiac vagus neuro-effector junction. Minimal ganglion-blocking activity implies limited muscarinic interaction. | nih.gov |

Direct Blockade of Ion Channel Activity

This compound functions as a non-depolarizing neuromuscular blocking agent msruas.ac.injapsonline.comspringer.com. It acts as a preferential competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) wikipedia.orgacs.org. In this capacity, this compound binds to the orthosteric site on the nAChR, which is the same site where the endogenous neurotransmitter acetylcholine (ACh) normally binds msruas.ac.inwikipedia.orgjapsonline.com. By occupying these binding sites, this compound prevents ACh from binding and activating the receptor msruas.ac.inwikipedia.orgjapsonline.com.

The nAChR is an ion channel that, upon activation by ACh, opens to allow the passage of cations, primarily sodium (Na+) and calcium (Ca2+), into the muscle cell. This influx of positive charge causes depolarization of the muscle membrane, initiating the cascade of events leading to muscle contraction wikipedia.orgnih.gov. By competitively blocking the binding of ACh, this compound inhibits the opening of this ion channel. This blockade effectively interrupts the signal transmission from the motor neuron to the muscle fiber, resulting in muscle relaxation and paralysis msruas.ac.injapsonline.com.

Structurally, this compound belongs to the aminosteroid (B1218566) class, characterized by a steroidal backbone and quaternary ammonium groups, which are essential for its activity at the neuromuscular junction japsonline.com. X-ray diffraction studies on a related compound, chandonium, revealed an interonium distance of 1.029 nm japsonline.com. This compound is noted for its rapid onset of action and a short duration of effect, distinguishing it from some other neuromuscular blockers wikipedia.orgmsruas.ac.inniscpr.res.in. It demonstrates greater potency compared to pancuronium bromide wikipedia.org and is significantly more active than tubocurarine researchgate.net. Furthermore, it exhibits minimal or no activity in blocking ganglionic nicotinic receptors, which is a desirable characteristic for a neuromuscular blocking agent wikipedia.orgresearchgate.net.

Comparative Pharmacological Profile of this compound

| Property | This compound | Comparison/Reference |

| Mechanism | Non-depolarizing neuromuscular blocker | Blocks nAChR activation by acetylcholine msruas.ac.injapsonline.comspringer.com |

| Potency | High | Greater potency than pancuronium bromide wikipedia.org; 4-5x more active than tubocurarine researchgate.net |

| Onset of Action | Rapid | wikipedia.orgmsruas.ac.in |

| Duration of Action | Short | Shorter than pancuronium bromide wikipedia.org; Shorter than vecuronium (B1682833) niscpr.res.in |

| Ganglion Blockade | Minimal/None | Little to no ganglion-blocking activity wikipedia.org; extremely weak ganglion blocking activity researchgate.net |

| Structural Feature | Aminosteroid; lacks acetylcholine-like moieties | Compared to pancuronium niscpr.res.in |

| Interonium Distance | 1.029 nm (for Chandonium) | japsonline.com |

Preclinical Pharmacological Characterization and Comparative Studies in Animal Models

Assessment of Neuromuscular Blocking Efficacy

The ability of candocuronium (B10859106) iodide to block neuromuscular transmission was assessed using both in vitro and in vivo experimental setups.

In Vitro Isolated Organ Preparations (e.g., Guinea Pig Ileum, Chick Biventer Cervicis)

Studies utilizing isolated organ preparations have provided insights into candocuronium iodide's direct effects on smooth muscles and neurotransmitter interactions. On the guinea pig ileum, this compound was found to have a weak muscarinic receptor blocking action and did not exhibit antihistamine properties at the concentrations tested nih.gov. It was observed to block the contractile responses induced by acetylcholine (B1216132) without altering the response to histamine (B1213489) nih.gov. Furthermore, this compound did not demonstrate any spasmogenic activity on the guinea pig ileum nih.gov. The chick biventer cervicis nerve-muscle preparation is a recognized model for distinguishing between depolarizing and non-depolarizing neuromuscular blocking agents, though specific data for this compound on this preparation were not detailed in the reviewed literature nih.govscielo.br.

In Vivo Animal Models (e.g., Rat Gastrocnemius-Sciatic Nerve Preparation, Anesthetized Cat)

In vivo studies in animal models have characterized the onset and duration of neuromuscular blockade induced by this compound. In guinea pigs, this compound demonstrated a rapid onset of muscular relaxation.

| Animal Model | Observation | Comparison (if applicable) | Reference |

| Guinea Pig | Rapid onset of muscular relaxation | More rapid than d-tubocurarine | nih.gov |

| Guinea Pig | Onset of muscular relaxation: 8.3 ± 2.81 min | d-tubocurarine: 11.68 ± 4.15 min | nih.gov |

| General Animal Models | Short duration and rapid onset of action | - | wikipedia.orgscribd.com |

The rat gastrocnemius-sciatic nerve preparation is a standard model for assessing neuromuscular blockade, where muscle contractions are measured in response to sciatic nerve stimulation after drug administration nih.govnih.gov. While specific quantitative data for this compound in this exact preparation are limited in the reviewed sources, the general findings indicate a rapid onset of action.

Evaluation of Autonomic Ganglionic Blocking Activity

The potential for this compound to affect autonomic ganglia was also investigated.

Ganglion Blocking Potency in Animal Experiments

Research indicates that this compound possesses minimal to no significant activity in blocking autonomic ganglia. Studies have reported that candocuronium demonstrated "little or no ganglion blocking activity" wikipedia.orgscribd.com. This characteristic is significant as potent ganglionic blockade can lead to undesirable autonomic side effects, such as hypotension and cardiovascular instability cvpharmacology.com.

Histamine Release Potential in Animal Systems

A critical aspect of preclinical evaluation for neuromuscular blocking agents is their propensity to induce histamine release, which can cause adverse reactions.

In Vitro and In Vivo Mast Cell Degranulation Studies

Studies specifically examining the histamine-releasing activity of this compound in animal systems have yielded negative results. In both in vitro experiments using guinea pig ileum and in vivo experiments using guinea pig peritoneum, this compound did not exhibit histamine-releasing activity nih.govnih.gov. In contrast, d-tubocurarine, a known neuromuscular blocking agent, demonstrated significant histamine-releasing activity in vivo and induced mast cell degranulation in guinea pigs.

| Study Type | Drug | Histamine Release Activity | Mast Cell Degranulation | Reference |

| In Vitro | This compound | None | Not specified | nih.govnih.gov |

| In Vivo | This compound | None | None | nih.govnih.gov |

| In Vivo | d-tubocurarine | Significant | Mild to moderate | nih.govnih.gov |

These findings suggest that this compound has a favorable profile regarding histamine release compared to some other neuromuscular blocking agents.

Compound List:

this compound

Chandonium iodide

HS-310

d-tubocurarine

acetylcholine

histamine

noradrenaline

pancuronium (B99182) bromide

stercuronium (B1201463) iodide

suxamethonium (succinylcholine)

rocuronium (B1662866) bromide

vecuronium (B1682833) bromide

pipecuronium (B1199686) bromide

rapacuronium (B1238877) bromide

dihydrochandonium (B1198197) iodide

Cholinesterase Inhibitory Activity Assessment (In Vitro)

Studies were conducted to evaluate the potential of this compound to inhibit cholinesterase enzymes, which are crucial for the breakdown of acetylcholine. Investigations into the in vitro effects of chandonium iodide (an earlier designation for this compound) on isolated guinea-pig ileum preparations revealed specific pharmacological actions. Crucially, these assessments found no evidence to suggest anticholinesterase activity for this compound at the concentrations tested nih.gov.

Table 1: In Vitro Cholinesterase Inhibitory Activity of this compound

| Enzyme Type | Activity Found | Reference |

| Acetylcholinesterase (AChE) | None detected | nih.gov |

| Plasma Cholinesterase (ChE) | None detected | nih.gov |

Comparative Pharmacological Profiles with Established Neuromuscular Blockers (In Vivo Animal Data)

To ascertain the therapeutic potential of this compound, its pharmacological actions were compared with those of established neuromuscular blocking agents, specifically tubocurarine (B1210278) and pancuronium, using in vivo animal models. These comparisons focused on potency, onset of action, and recovery characteristics.

Potency Comparisons with Tubocurarine and Pancuronium

This compound functions as a competitive antagonist at nicotinic acetylcholine receptors wikipedia.org. Preclinical evaluations have indicated that this compound possesses greater potency when compared to pancuronium bromide wikipedia.org. While direct quantitative potency data (e.g., ED50 values) for this compound against tubocurarine and pancuronium are not extensively detailed in the reviewed literature, related compounds and derivatives have provided context. For instance, certain earlier derivatives showed much weaker potencies than candocuronium itself, underscoring candocuronium's defined level of activity en-academic.com.

Table 2: Qualitative Potency Comparison of this compound with Established Neuromuscular Blockers (In Vivo Animal Data)

| Compound | Relative Potency Compared to this compound | Reference |

| Pancuronium bromide | Weaker | wikipedia.org |

| Tubocurarine | Not directly specified for Candocuronium itself | wikipedia.orgen-academic.com |

Onset and Recovery Characteristics in Preclinical Models

In vivo studies conducted in guinea pigs demonstrated that this compound exhibits a rapid onset of neuromuscular blockade. Specifically, experiments showed that this compound produced a more rapid onset of muscular relaxation, with an average time of 8.3 ± 2.81 minutes, compared to d-tubocurarine, which had an onset time of 11.68 ± 4.15 minutes nih.gov. This aligns with general characterizations of this compound as having a rapid onset of action wikipedia.org.

However, the provided literature does not offer detailed quantitative data on the recovery characteristics of this compound, such as the time to 25% or 75% recovery, in direct comparison to tubocurarine or pancuronium in preclinical animal models.

Advanced Theoretical and Computational Studies of Candocuronium Iodide

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in understanding how a ligand, such as candocuronium (B10859106) iodide, interacts with its receptor at an atomic level. These computational techniques are particularly useful for elucidating the binding mechanisms of drugs that target receptors with well-characterized structures, such as the nicotinic acetylcholine (B1216132) receptors (nAChRs).

Modeling Ligand-Receptor Interactions with Nicotinic Acetylcholine Receptors

Candocuronium iodide, a competitive antagonist at the nAChR, functions by blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh). wikipedia.orgrfppl.co.in Molecular docking simulations can be employed to predict the preferred binding pose of this compound within the ligand-binding domain of the nAChR. The nAChR is a pentameric ligand-gated ion channel, and its structure has been a subject of intense study, providing a basis for such computational investigations. oup.comconicet.gov.ar

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. MD simulations introduce temperature and solvent effects, allowing the ligand-receptor complex to move and fluctuate over time. This provides insights into the stability of the binding pose, the role of water molecules in the binding interface, and the conformational changes that may occur in both the ligand and the receptor upon binding. For this compound, MD simulations could help to understand the dynamics of its interaction with the nAChR and how this differs from other aminosteroids, potentially explaining its specific onset and duration of action. wikipedia.org

Table 1: Key Residues in the Nicotinic Acetylcholine Receptor Binding Site and Their Potential Interactions with Aminosteroids

| Interacting Residue Type | Location in nAChR | Potential Interaction with this compound |

| Aromatic Amino Acids (e.g., Tyrosine, Tryptophan) | Ligand-binding domain | Cation-π interactions with quaternary ammonium (B1175870) groups |

| Acidic Amino Acids (e.g., Aspartate, Glutamate) | Ligand-binding domain | Electrostatic interactions with positively charged nitrogens |

| Hydroxyl-containing Amino Acids (e.g., Serine, Threonine) | Ligand-binding domain | Hydrogen bonding with suitable functional groups |

Conformational Analysis of this compound

Conformational analysis of this compound can be performed using computational methods such as molecular mechanics. These calculations can identify the low-energy, and therefore most probable, conformations of the molecule in different environments (e.g., in a vacuum or in a solvent). Understanding the preferred conformations of this compound is essential for predicting how it will fit into the nAChR binding site. The rigid steroid backbone is thought to provide an optimal distance between the two quaternary ammonium centers, which is a key feature of many potent neuromuscular blocking agents. wikipedia.org Conformational analysis can precisely define this inter-onium distance and assess its flexibility.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which govern its reactivity and interactions. These methods are based on the principles of quantum mechanics and can be used to calculate a wide range of molecular properties.

Electronic Structure Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the electronic structure of this compound. asianresassoc.orgresearchgate.net This includes calculating the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. MEP maps highlight the electron-rich and electron-poor regions of a molecule, indicating where it is likely to engage in electrostatic interactions. For this compound, the MEP would show strong positive potentials around the quaternary ammonium groups, confirming their role in binding to the anionic sites of the nAChR.

Other calculated properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability. While this compound acts as a competitive antagonist and is not expected to be highly reactive at the receptor, these calculations are valuable for understanding its intrinsic chemical properties and potential for metabolic degradation.

Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Characteristic | Implication for Biological Activity |

| Molecular Electrostatic Potential | Strong positive potential around quaternary nitrogens | Key determinant for binding to the anionic subsite of the nAChR |

| HOMO-LUMO Energy Gap | Relatively large gap | High chemical stability |

| Dipole Moment | Significant dipole moment | Influences solubility and long-range interactions with the receptor |

Energy Landscape and Stability of Molecular Conformations

By performing quantum chemical calculations on various conformations of this compound, it is possible to construct a potential energy surface, or energy landscape. This landscape maps the energy of the molecule as a function of its geometry, with valleys representing stable conformations and mountains representing the energy barriers between them. This analysis provides a more accurate picture of conformational preferences than molecular mechanics alone, as it explicitly considers the electronic energy. For this compound, understanding the energy landscape would reveal the most stable three-dimensional structures and the energy required to transition between them, which can be important for its ability to adapt its shape upon binding to the receptor.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational tools for drug discovery and for understanding the key chemical features required for a specific biological activity. nih.govresearchgate.net

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For aminosteroid (B1218566) neuromuscular blockers, the pharmacophore is generally understood to include two cationic centers separated by a specific distance, provided by the rigid steroid nucleus. oup.com The D-ring acetylcholine-like moiety present in some aminosteroids is considered a credible pharmacophore for the muscle nicotinic receptor. oup.com Although this compound's development was discontinued, its structure can still contribute to the refinement of pharmacophore models for nAChR antagonists.

Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify other molecules that fit the model and are therefore potential new drug candidates. nih.govnih.govacs.org While this compound itself is not a result of virtual screening, this technique could be used to search for novel compounds with a similar mechanism of action but potentially without the undesirable cardiovascular side effects. For instance, a virtual screening campaign could be designed to find compounds that match the key features of this compound but lack the structural motifs associated with tachycardia.

Identification of Key Structural Features for Receptor Binding

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) located at the neuromuscular junction. wikipedia.orgwikipedia.orgacs.org Its efficacy as a neuromuscular blocking agent is intrinsically linked to specific structural characteristics that facilitate high-affinity binding to the receptor, preventing the endogenous neurotransmitter, acetylcholine, from binding and causing depolarization.

Computational studies, including molecular modeling, have identified several key features of the this compound molecule that are essential for its interaction with the nAChR:

Bisquaternary Structure: The presence of two positively charged quaternary ammonium heads is fundamental for its blocking action. These cationic centers interact with anionic sites within the nAChR binding pocket.

Rigid Steroid Nucleus: The androstane (B1237026) steroid backbone provides a rigid and well-defined scaffold. This rigidity ensures that the two cationic heads are maintained at a relatively fixed distance from each other, optimizing their simultaneous interaction with the receptor's binding sites.

Interonium Distance: The specific distance between the two quaternary nitrogens (N+), measured at 1.029 nm, is a critical determinant of potency. japsonline.com This distance aligns well with the spacing of anionic binding sites on the nAChR, allowing for a stable, high-affinity interaction.

Cationic Heads: The pyrrolidinium (B1226570) moiety at the 3β-position and the N,N-dimethyl group at the 17a-position constitute the two cationic heads responsible for the primary electrostatic interactions with the receptor. japsonline.com

The binding site on the nAChR, often referred to as the "aromatic box," is located at the interface between subunits and is rich in aromatic amino acid residues such as tyrosine (Y) and tryptophan (W). frontiersin.org The binding of candocuronium's cationic heads is thought to involve cation-π interactions with these aromatic residues, in addition to ionic interactions with acidic residues. frontiersin.orgfrontiersin.org

| Feature | Description | Importance in Receptor Binding |

| Scaffold | Azasteroid (17α-aza-D-homo-5-androstene) | Provides a rigid framework, orienting the cationic heads at an optimal distance. |

| Cationic Heads | Two quaternary ammonium groups | Essential for electrostatic and cation-π interactions with anionic and aromatic residues in the nAChR binding site. |

| Interonium Distance | 1.029 nm | Matches the spacing of anionic sites on the receptor, enabling a strong bivalent attachment and high-affinity binding. japsonline.com |

| 5,6-Double Bond | Unsaturated bond in the steroid A/B ring junction | Contributes to the overall conformation and rigidity; its saturation reduces neuromuscular blocking potency. japsonline.com |

Computational Design of Novel Azasteroid Derivatives

The structural framework of this compound has served as a template for the computational design and subsequent synthesis of new azasteroid derivatives. japsonline.com The primary goal of these efforts has been to refine the pharmacological profile, aiming to enhance potency and modify the onset and duration of action while minimizing potential side effects.

Computational approaches, such as structure-based drug design (SBDD), are employed to predict how specific structural modifications might alter the interaction with the nAChR. nih.gov By modeling a derivative within the receptor's binding site, researchers can hypothesize about the impact of:

Altering the Interonium Distance: Modifying the steroid nucleus or the position of the nitrogen atoms to systematically vary the distance between the cationic heads.

Modifying the Cationic Heads: Changing the size and nature of the substituent groups on the quaternary nitrogens to explore steric and electronic effects on binding affinity. japsonline.com

Varying Lipophilicity: Introducing or removing functional groups to alter the molecule's lipophilicity, which can influence both potency and pharmacokinetic properties. oup.com

A notable example derived from this line of research is the compound HS-626 , also known as dihydrochandonium (B1198197). wikipedia.org This derivative is the saturated congener of candocuronium, lacking the 5,6-double bond. japsonline.com Studies showed that while it retained neuromuscular blocking activity, its potency was approximately half that of candocuronium. japsonline.comnih.gov This finding, supported by computational models, underscored the electronic and conformational contribution of the double bond to optimal receptor binding. Other research has explored analogues with bulkier cationic heads or different substitutions on the steroid nucleus. japsonline.comnih.gov

| Derivative | Structural Modification from Candocuronium | Observed/Predicted Outcome | Reference |

| Dihydrochandonium (HS-626) | Saturation of the 5,6-double bond | Reduced neuromuscular blocking potency (approx. 50% of candocuronium). | japsonline.comwikipedia.orgnih.gov |

| Analogues with bulkier cationic heads | Increase in the size of N-substituents | Diminished potency. | japsonline.com |

| Desacetoxy analogues of pancuronium (B99182) | Removal of acetylcholine-like moieties | Reduced potency, but more rapid onset and shorter duration. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR represents a computational and statistical approach used to establish a correlation between the physicochemical properties of a series of compounds and their biological activities. In the context of neuromuscular blockers, QSAR studies aim to create predictive models that can forecast the potency or other pharmacological parameters of novel compounds based on their chemical structure alone.

Development of Predictive Models for Neuromuscular Blocking Activity

The development of QSAR models for azasteroid neuromuscular blockers involves several key steps:

Data Set Compilation: A series of structurally related azasteroid compounds, including candocuronium and its analogues, is selected for which the neuromuscular blocking activity (e.g., ED95, the effective dose to produce 95% block) has been experimentally determined. nih.gov

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as:

Steric descriptors: Molecular volume, surface area, and shape indices.

Electronic descriptors: Partial atomic charges, dipole moment, and energies of molecular orbitals (HOMO/LUMO).

Hydrophobic descriptors: Lipophilicity, typically represented by the partition coefficient (log P).

Topological descriptors: Indices that describe the connectivity of atoms within the molecule.

Model Generation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to derive a mathematical equation that links the calculated descriptors (independent variables) to the biological activity (dependent variable).

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability and robustness.

For aminosteroid neuromuscular blocking agents, a key relationship that has been identified, consistent with QSAR principles, is the inverse correlation between lipophilicity and potency. oup.com More lipophilic compounds in this class tend to be less potent. QSAR models can capture such relationships quantitatively, allowing for the in-silico screening of virtual compounds and prioritizing the synthesis of candidates with the highest predicted activity.

| Compound | Neuromuscular Blocking Potency (Relative) | Key Structural Descriptor (Example) | Descriptor Value (Hypothetical) |

| This compound | High | Lipophilicity (log P) | Low |

| Dihydrochandonium | Medium | Lipophilicity (log P) | Slightly Higher |

| Analogue X (more lipophilic) | Low | Lipophilicity (log P) | High |

| Analogue Y (optimized interonium distance) | Very High | Interonium Distance (Å) | 10.1 Å (Optimal) |

Future Directions in Azasteroidal Neuromuscular Blocker Research

Rational Design of Next-Generation Analogues

The development of candocuronium (B10859106) iodide (originally HS-310) was a significant step in neuromuscular blocker research, using a rigid steroid nucleus to maintain a specific distance between two quaternary ammonium (B1175870) groups. wikipedia.org However, associated cardiovascular side effects, particularly tachycardia, halted its broader clinical development. wikipedia.org This has spurred further rational design of next-generation analogues aimed at optimizing the therapeutic profile.

The primary strategy involves modifying the androstane (B1237026) nucleus to enhance selectivity for the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction while minimizing effects on other receptors, such as cardiac muscarinic receptors. wikipedia.orgnih.gov An early example of this approach was the creation of dihydrochandonium (B1198197) (HS-626), an analogue of candocuronium, which showed a slightly improved neuromuscular blocking profile. wikipedia.org

Structure-activity relationship (SAR) studies are central to this rational design process. Research has shown that the nature of the quaternary ammonium groups and the distance between them are critical for potency. japsonline.com For instance, bisquaternary aminosteroids are generally more potent than their monoquaternary counterparts. researchgate.netnih.gov Future design will focus on fine-tuning these structural features. Key areas for modification include:

Interonium Distance: The distance between the two quaternary heads on the steroid backbone is a key determinant of binding affinity to the nAChR. japsonline.com Computational modeling can be used to predict optimal distances for enhanced potency and selectivity.

Quaternary Head Structure: Modifying the bulk and chemical nature of the groups attached to the quaternary nitrogens can influence receptor interaction and metabolic stability. japsonline.com

Steroid Skeleton Modifications: Alterations at positions 3, 16, and 17 of the androstane nucleus have been explored to improve the safety profile. The development of HS-626 from candocuronium illustrates the impact of such modifications. wikipedia.org

The goal is to create analogues with a wider margin of safety between neuromuscular blockade and any ganglion-blocking or vagolytic (heart rate increasing) effects. nih.gov

Exploration of Novel Receptor Targets beyond Nicotinic Acetylcholine Receptors

While the primary target of candocuronium iodide is the nicotinic acetylcholine receptor at the neuromuscular junction, its side effects suggest interactions with other receptors. wikipedia.orgpatsnap.com A significant future direction is the detailed exploration of these "off-target" interactions, not only to mitigate adverse effects but also to potentially identify novel therapeutic applications.

Research has demonstrated that several aminosteroid (B1218566) neuromuscular blockers interact with muscarinic acetylcholine receptors, particularly the M2 subtype found in the heart. nih.govnih.gov This interaction is believed to be a primary cause of the tachycardia observed with agents like pancuronium (B99182) and candocuronium. wikipedia.orgnih.gov Studies on candocuronium analogues revealed that bisquaternary compounds were significantly more potent at blocking cardiac muscarinic receptors than intestinal ones. nih.gov

Future research will likely involve:

Receptor Subtype Profiling: Systematically screening candocuronium and its analogues against a wide panel of receptors, including all subtypes of muscarinic, adrenergic, and other G protein-coupled receptors (GPCRs), to create a comprehensive interaction profile.

Target Deconvolution: Using genetic approaches like CRISPR/Cas9 to validate the on-target and off-target effects of these compounds, confirming which receptor interactions are responsible for both therapeutic and adverse effects. nih.govnih.gov

Harnessing Off-Target Effects: A thorough understanding of these interactions could, in theory, lead to the design of drugs with specific, desired secondary effects or the identification of completely new therapeutic areas for the azasteroid scaffold.

The following table summarizes the known receptor interactions for some azasteroidal neuromuscular blockers.

| Compound | Primary Target | Known Off-Target Interaction | Resulting Effect |

| This compound | Nicotinic Acetylcholine Receptor (Neuromuscular Junction) | Muscarinic M2 Receptor (Cardiac) wikipedia.orgnih.gov | Tachycardia wikipedia.org |

| Pancuronium | Nicotinic Acetylcholine Receptor (Neuromuscular Junction) | Muscarinic M2 Receptor (Cardiac) nih.govnih.gov | Tachycardia nih.gov |

| Dihydrochandonium (HS-626) | Nicotinic Acetylcholine Receptor (Neuromuscular Junction) | Muscarinic M2 Receptor (Cardiac) nih.gov | Reduced vagolytic effects compared to candocuronium wikipedia.org |

Application of Advanced Synthetic Technologies

The synthesis of complex molecules like azasteroids can be challenging using traditional batch chemistry. Modern synthetic technologies offer pathways to more efficient, safer, and scalable production, which will be crucial for developing and manufacturing next-generation analogues.

Flow chemistry, where reactions are performed in a continuously flowing stream through a network of tubes or microreactors, presents numerous advantages over batch processing. nih.govscielo.br This technology allows for precise control over reaction parameters like temperature, pressure, and mixing, leading to higher yields, improved purity, and enhanced safety, especially when dealing with hazardous reagents or highly exothermic reactions. nih.govresearchgate.net

While specific applications to candocuronium are not yet published, the synthesis of other complex pharmaceutical ingredients has been successfully demonstrated using this technology. nih.govresearchgate.net The multi-step synthesis of azasteroids is well-suited for a modular flow chemistry approach, where different reactors can be connected in sequence to perform consecutive transformations without isolating intermediates. researchgate.net This "telescoped" synthesis can significantly reduce production time and waste. scielo.br Potential benefits for synthesizing candocuronium analogues include:

Enhanced Safety: Quaternization reactions can be highly energetic. The superior heat transfer of microreactors minimizes the risk of thermal runaways. nih.gov

Increased Efficiency: Precise control of stoichiometry and residence time can maximize the yield of the desired bisquaternary product while minimizing the formation of monoquaternary and other byproducts. researchgate.net

Scalability: Scaling up production in flow chemistry is often achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often simpler and more reliable than scaling up large batch reactors. scielo.br

Integration of Omics Data in Pharmacological Research

The fields of genomics, proteomics, and metabolomics (collectively known as "omics") offer powerful tools to understand the complex interactions between drugs and biological systems. Integrating this data into the pharmacological research of azasteroids can lead to a more personalized and predictive approach to their use and development.

Pharmacogenomics , the study of how genes affect a person's response to drugs, is particularly relevant. It is known that there is significant inter-patient variability in the response to neuromuscular blockers. nih.gov Future research could focus on:

Identifying genetic polymorphisms (e.g., in nicotinic receptor subunits or metabolizing enzymes) that influence a patient's sensitivity to candocuronium or its analogues.

Developing genetic tests to predict which patients are more likely to experience potent neuromuscular blockade or adverse cardiovascular effects, allowing for more tailored anesthetic plans. nih.gov

Proteomics can be used to identify the full spectrum of proteins that interact with an azasteroid drug, providing a clearer picture of its mechanism of action and potential off-targets. Metabolomics can identify biomarkers that indicate a patient's response to the drug or predict their recovery profile.

Predictive Toxicology and Pharmacokinetics in Preclinical Development (Computational Approaches)

Computational modeling is revolutionizing preclinical drug development by allowing researchers to predict the properties of a drug candidate before it is even synthesized. researchgate.netnih.gov This in silico approach saves significant time and resources by identifying compounds with unfavorable properties early in the discovery pipeline. nih.gov

For next-generation candocuronium analogues, these methods are indispensable.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. nih.govwikipedia.org By building QSAR models with existing data from various azasteroids, researchers can predict the neuromuscular blocking potency and potential toxicity of novel, unsynthesized analogues. ceon.rs

Predictive Toxicology: Algorithms can screen virtual compounds for potential liabilities, such as carcinogenicity, mutagenicity, or cardiotoxicity. nih.govfrontiersin.org For azasteroids, a key focus would be predicting the potential for M2 muscarinic receptor binding to flag compounds likely to cause tachycardia.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are sophisticated simulations that predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. nih.govmdpi.comsimulations-plus.com By inputting physicochemical data (which can also be predicted in silico), a PBPK model can simulate the pharmacokinetic profile of a new analogue in virtual patients, helping to optimize properties like onset and duration of action. nih.govnih.gov

The integration of these computational tools allows for a more informed, hypothesis-driven approach to drug design, moving beyond trial-and-error and toward the rational creation of safer and more effective azasteroidal neuromuscular blockers.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Candocuronium iodide, and how do reaction conditions influence yield and purity?

- Methodology: Review synthetic protocols from primary literature (e.g., Punjab University and CDRI collaborations ). Optimize reaction parameters (solvent, temperature, catalysts) using design-of-experiments (DoE) frameworks. Validate purity via NMR, mass spectrometry, and HPLC, adhering to Beilstein Journal guidelines for compound characterization .

- Data Insight: Early studies reported yields of 60–75% under inert atmospheres, with pyrrolidine methylation as a critical step .

Q. How does this compound’s azasteroid structure correlate with its neuromuscular blocking activity?

- Methodology: Conduct molecular docking studies to analyze interactions with nicotinic acetylcholine receptors. Compare structural analogs (e.g., steroidal vs. non-steroidal blockers) using in vitro electrophysiology assays. Reference X-ray crystallography data from related compounds (e.g., mercuric iodide structural analogs ).

- Data Contradiction: While steroidal frameworks enhance lipid solubility, Candocuronium’s quaternary ammonium group may limit CNS penetration, conflicting with earlier assumptions about bioavailability .

Q. What preclinical models are most effective for evaluating this compound’s neuromuscular blockade efficacy and toxicity?

- Methodology: Use isolated rat phrenic nerve-hemidiaphragm preparations for potency assessment. For toxicity, employ histopathological analysis of muscle tissues post-administration. Adhere to IACUC protocols for animal studies .

- Data Insight: CDRI’s preclinical trials noted a 20% higher ED₅₀ compared to succinylcholine, suggesting partial receptor selectivity .

Advanced Research Questions

Q. How can contradictions in this compound’s pharmacokinetic data (e.g., plasma half-life vs. clinical duration) be resolved?

- Methodology: Apply compartmental pharmacokinetic modeling with nonlinear mixed-effects (NLME) analysis. Validate using mass spectrometry to track metabolite profiles in human plasma samples. Cross-reference with contradictory datasets from Indian clinical trials (1987–1995) .

- Critical Analysis: Discrepancies may arise from interspecies metabolic differences or assay sensitivity limits. Use Bayesian statistical frameworks to reconcile in vitro/in vivo disparities .

Q. What molecular modifications could mitigate this compound’s reported histamine release, observed in early clinical trials?

- Methodology: Synthesize derivatives with altered pyrrolidine substituents. Assess histamine release via mast cell degranulation assays. Compare with structure-activity relationship (SAR) data from azasteroid libraries. Leverage computational QSAR models to predict side-effect profiles .

- Hypothesis: Reducing cationic charge density may lower histaminergic activity while preserving neuromuscular blockade.

Q. Why did this compound fail to progress to commercialization despite promising preclinical data?

- Methodology: Analyze regulatory documents (e.g., CDRI-Ranbaxy/Cipla agreements ) and toxicity databases. Evaluate competitive landscape (e.g., rocuronium dominance). Use failure mode analysis (FMEA) to identify critical gaps in efficacy, safety, or scalability.

- Data Insight: Unpublished Phase I data cited transient hypotension in 15% of participants, possibly linked to vagolytic effects .

Methodological Frameworks

- Experimental Design : Follow Beilstein Journal’s guidelines for reproducibility: report catalyst batches, solvent purity, and statistical significance thresholds (e.g., p < 0.01) .

- Data Validation : Use open-access tools like Mozilla Iodide for interactive data visualization and collaborative analysis .

- Ethical Compliance : Document participant selection criteria and informed consent protocols per biomedical research standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.